![molecular formula C5H5ClKN3O3 B2725686 Potassium 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate CAS No. 2176041-78-2](/img/structure/B2725686.png)
Potassium 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves reactions like nucleophilic substitution, elimination, or addition reactions . The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The E/Z designation might be used to describe the geometry of the molecule .Chemical Reactions Analysis
The compound’s reactivity could be studied under various conditions. For instance, its reaction with different reagents, its behavior under different temperatures and pressures, and its potential to participate in specific types of reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity, can be determined through various experimental methods .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 3,5-Dimethoxy-4-methyl Benzoic Acid : The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids undergoes selective deprotonation at the para position to the carboxylate group, demonstrating the utility of potassium-based reagents in directing the site of metalation and subsequent synthesis applications (Sinha, Mandal, & Chandrasekaran, 2000).
Nucleophilic Substitution in 1-Substituted 3-Nitro-1H-1,2,4-Triazoles : Demonstrates the reactivity of 1-substituted 3-nitro-1H-1,2,4-triazoles in the presence of ethanolic potassium hydroxide, leading to the substitution of the nitro group by ethoxy group. This reaction showcases the potential of potassium hydroxide in facilitating nucleophilic substitution reactions (Asratyan et al., 2020).
Stabilization of Substituted Triazenide Oxides : The synthesis and X-ray structural analysis of polymeric potassium 3-(4-carboxylatophenyl)-1-methyltriazene N-oxide-hydrate, revealing insights into the coordination chemistry and structural features of potassium complexes. This research contributes to the understanding of potassium's role in stabilizing complex organic frameworks (Hörner, de Oliveira, & dos Santos, 2007).
Applications Beyond Drug Use
Release and Transformation of Chlorine and Potassium during Biomass Pyrolysis : Investigates the role of potassium chloride in the formation of chloromethane and the transformation of chlorine and potassium, providing insights into the interactions between potassium salts and organic materials during thermal processes. This research could inform the development of more efficient biomass processing and energy production technologies (Wang et al., 2017).
Tris(triazolyl)Borate Ligands for Biomimetic Chemistry : Explores the synthesis of potassium tris(3-phenyl-5-methyl-1,2,4-triazolyl)borate, examining its potential for hydrogen bonding and solubility in hydrophilic solvents. This study highlights the versatility of potassium-based compounds in mimicking biological processes and enhancing solubility for potential pharmaceutical and catalytic applications (Gardner et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
potassium;5-chloro-2-(methoxymethyl)-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O3.K/c1-12-2-9-3(4(10)11)7-5(6)8-9;/h2H2,1H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPFDONLKWWBTR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Cl)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClKN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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